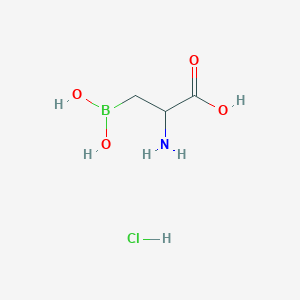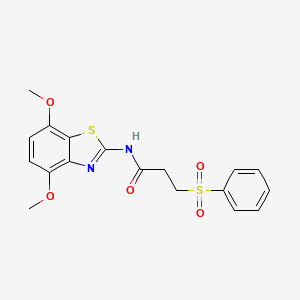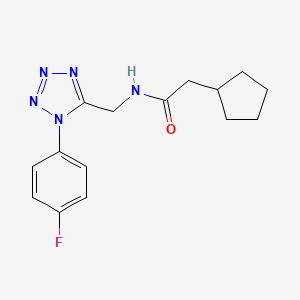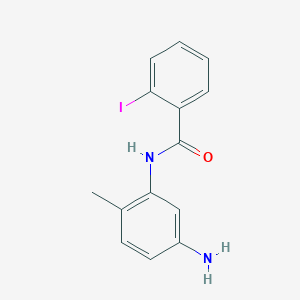![molecular formula C14H8BrN3 B2472794 {[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile CAS No. 355418-51-8](/img/structure/B2472794.png)
{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile, abbreviated as (1-(4-BrP)-1H-Pyrrol-2-yl)MPDN, is a new organic compound with a unique structure and interesting properties. It is a member of the pyrrol-2-ylmethylidene family of compounds and contains a bromophenyl group, which is a group of atoms consisting of a benzene ring with one or more bromine atoms attached. It is a colorless solid that is insoluble in water and has a melting point of 137-138°C.
Scientific Research Applications
Structural and Chemical Properties
- Rotational Barriers and Structural Analysis : Karlsen et al. (2002) studied the rotational barriers around carbon-amino-nitrogen bonds in compounds similar to {[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile. They used dynamic 1H NMR spectroscopy and X-ray crystallography for their analysis, contributing to the understanding of structural properties in such compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Biological and Medicinal Applications
- Inhibitors of Glycolic Acid Oxidase : Rooney et al. (1983) explored derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to {[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile, as inhibitors of glycolic acid oxidase. This study highlights the potential of similar compounds in medical applications (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Synthesis and Material Science
Synthesis of Novel Alkaloids : Youn et al. (2013) isolated new pyrrole alkaloids with bulky N-alkyl side chains from Lycium chinense, which contributes to the field of organic synthesis and natural product chemistry. The findings can inform further research on similar pyrrole-based compounds (Youn, Kil, Nam, Lee, Kim, Lee, Lee, & Seo, 2013).
Development of Liquid Crystal Materials : Babak et al. (2015) worked on the aldol-crotonic condensation of allobetulone and betulonic aldehyde with N-substituted pyrrole-2- and pyrazole-4-carbaldehydes. Their research is significant for the creation of new chiral components for liquid crystal materials, indicating the potential use of such pyrrole derivatives in material science (Babak, Semenenko, Gella, Musatov, Shishkina, Novikova, Sofronov, Morina, & Lipson, 2015).
Catalysis and Chemical Reactions
- Catalyst for Suzuki-Type C−C Coupling : Mazet and Gade (2001) developed a bis(oxazolinyl)pyrrole which acted as a monoanionic tridentate supporting ligand. This compound was used to synthesize a highly active palladium catalyst for Suzuki-type C−C coupling, demonstrating the utility of such pyrrole derivatives in catalysis (Mazet & Gade, 2001).
Mechanism of Action
Biochemical Pathways
Once the targets are identified, it will be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. These properties are crucial for understanding the compound’s pharmacokinetics and predicting its behavior in a biological system .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Once the compound’s targets and mode of action are identified, it will be possible to predict its potential effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-3-5-13(6-4-12)18-7-1-2-14(18)8-11(9-16)10-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHAFGEFKQKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)





![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)
![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)
![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)
